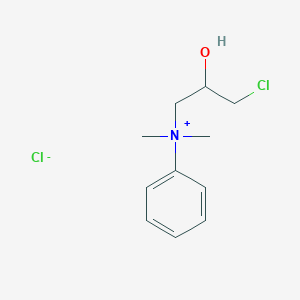
N-(3-Chloro-2-hydroxypropyl)-N,N-dimethylanilinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Chloro-2-hydroxypropyl)-N,N-dimethylanilinium chloride is a quaternary ammonium compound known for its cationic properties. This compound is widely used in various industrial and scientific applications due to its ability to modify natural and synthetic polymers, making them more effective in different applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-(3-Chloro-2-hydroxypropyl)-N,N-dimethylanilinium chloride typically involves the reaction of epichlorohydrin with a dimethylaniline derivative. The reaction is carried out in an organic solvent that dissolves both reactants but not the product, leading to the formation of a crystalline, chemically pure, anhydrous product .
Industrial Production Methods
In industrial settings, the compound is produced by reacting epichlorohydrin with dimethylaniline in the presence of a solvent. The reaction mixture is then subjected to various purification steps to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-2-hydroxypropyl)-N,N-dimethylanilinium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction Reactions: The hydroxyl group in the compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases, which facilitate the substitution of the chloro group.
Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize the hydroxyl group.
Reduction: Reducing agents like sodium borohydride can reduce the hydroxyl group to a corresponding alcohol.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, depending on the specific reagents and conditions used .
Scientific Research Applications
N-(3-Chloro-2-hydroxypropyl)-N,N-dimethylanilinium chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3-Chloro-2-hydroxypropyl)-N,N-dimethylanilinium chloride involves its ability to generate cationic sites on polymers and other materials. The positively charged nitrogen interacts with negatively charged substrates, enhancing the material’s properties such as adhesion, water solubility, and affinity for anionic materials .
Comparison with Similar Compounds
Similar Compounds
(3-Chloro-2-hydroxypropyl)trimethylammonium chloride: Similar in structure but with a trimethylammonium group instead of a dimethylanilinium group.
(2-Chloroethyl)trimethylammonium chloride: Another quaternary ammonium compound with different alkyl groups.
Uniqueness
N-(3-Chloro-2-hydroxypropyl)-N,N-dimethylanilinium chloride is unique due to its specific combination of a chloro group, a hydroxyl group, and a dimethylanilinium group. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
82810-32-0 |
|---|---|
Molecular Formula |
C11H17Cl2NO |
Molecular Weight |
250.16 g/mol |
IUPAC Name |
(3-chloro-2-hydroxypropyl)-dimethyl-phenylazanium;chloride |
InChI |
InChI=1S/C11H17ClNO.ClH/c1-13(2,9-11(14)8-12)10-6-4-3-5-7-10;/h3-7,11,14H,8-9H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
RRWSMBHKMILYPA-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(CC(CCl)O)C1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















